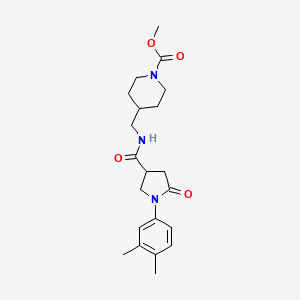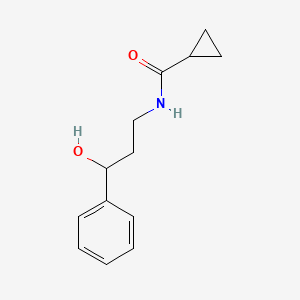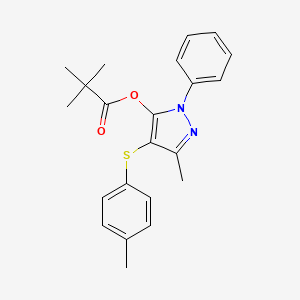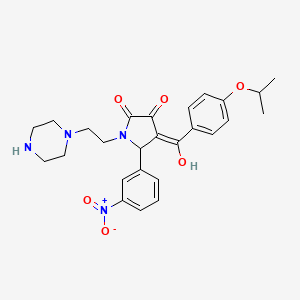
Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It appears to contain a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also contains a pyrrolidine ring, which is another common structure in many natural products and drugs .
Molecular Structure Analysis
The compound contains several functional groups, including a carboxylate ester, an amide, and two cyclic structures (a piperidine and a pyrrolidine). These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the ester group could undergo hydrolysis, and the amide group could participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carboxylate and amide could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models
Research into similar compounds has shown that molecular interactions with specific receptors, like the CB1 cannabinoid receptor, can be analyzed using molecular orbital methods and conformational analysis. These studies help in understanding how different conformations of a compound can influence its energetic stability and binding interactions with receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have developed unified pharmacophore models for CB1 receptor ligands, which could potentially apply to the understanding of compounds like Methyl 4-((1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamido)methyl)piperidine-1-carboxylate (Shim et al., 2002).
Crystal Structure Analysis
Crystal structures of similar compounds, such as anticonvulsant enaminones, have been determined to better understand their molecular configuration and interactions. Such studies highlight the importance of hydrogen bonding in the molecular structure, which can be pivotal in designing compounds with desired biological activity (Kubicki et al., 2000).
Synthesis and Reactions
The synthesis and reactions of compounds with similar structures have been explored, providing insights into the creation of new molecules with potential therapeutic applications. For instance, research into 4-Oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, which are structurally related, has led to the development of compounds with various applications in medicinal chemistry (Krutošíková et al., 2001).
Antimicrobial and Antitumor Activities
Certain derivatives and analogues of compounds with similar structures have been evaluated for their antimicrobial and antitumor activities. These studies are crucial in the development of new therapeutic agents. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for their cytotoxic activities, demonstrating the potential of such compounds in cancer therapy (Deady et al., 2003).
Novel Syntheses and Characterizations
Research has also focused on the development of new synthesis routes for compounds with complex structures, which can lead to the discovery of novel therapeutic agents. For example, a convenient new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines has been discovered, providing a foundation for the synthesis of compounds with potential medicinal applications (Back & Nakajima, 2000).
Propiedades
IUPAC Name |
methyl 4-[[[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-14-4-5-18(10-15(14)2)24-13-17(11-19(24)25)20(26)22-12-16-6-8-23(9-7-16)21(27)28-3/h4-5,10,16-17H,6-9,11-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRHQGLCGABGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)


![1-[(2-Methylphenyl)methyl]-1h-pyrazole](/img/structure/B3008787.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3008788.png)


![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)


![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)
